molecular formula C20H22N4O2S B10973207 2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B10973207
M. Wt: 382.5 g/mol
InChI Key: KQFZELDKRBAFBD-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound with a molecular formula of C20H22N4O2S . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is known for its diverse applications in various fields of science and industry.

Preparation Methods

The synthesis of 2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with 3-methoxyphenylacetyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to its biological effects .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

These compounds share a similar core structure but differ in the substituents attached to the triazole ring. The unique combination of substituents in 2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C20H22N4O2S/c1-4-24-19(17-11-6-5-8-14(17)2)22-23-20(24)27-13-18(25)21-15-9-7-10-16(12-15)26-3/h5-12H,4,13H2,1-3H3,(H,21,25)

InChI Key

KQFZELDKRBAFBD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3C

Origin of Product

United States

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